molecular formula C7H4FNO2S2 B6230935 thieno[2,3-c]pyridine-2-sulfonyl fluoride CAS No. 2411255-28-0

thieno[2,3-c]pyridine-2-sulfonyl fluoride

Cat. No.: B6230935
CAS No.: 2411255-28-0
M. Wt: 217.2
InChI Key:
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Description

Thieno[2,3-c]pyridine-2-sulfonyl fluoride is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. The sulfonyl fluoride group attached to the pyridine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c]pyridine-2-sulfonyl fluoride typically involves the construction of the thieno[2,3-c]pyridine core followed by the introduction of the sulfonyl fluoride group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring system. Subsequent sulfonylation reactions introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c]pyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted thieno[2,3-c]pyridine derivatives and other complex molecules.

Scientific Research Applications

Thieno[2,3-c]pyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and complex molecules.

    Biology: The compound is used in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents.

    Medicine: Thieno[2,3-c]pyridine derivatives have shown potential in medicinal chemistry for the treatment of various diseases.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of thieno[2,3-c]pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of specific enzymes or proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thieno[2,3-c]pyridine-2-sulfonyl fluoride include other thieno[2,3-c]pyridine derivatives and sulfonyl fluoride-containing compounds. Examples include:

  • Thieno[2,3-c]pyridine-6-carboxylic esters
  • Thieno[2,3-c]pyridine-6-carboxamides
  • Other sulfonyl fluoride derivatives

Uniqueness

This compound is unique due to its specific structural features and the presence of the sulfonyl fluoride group. These characteristics impart distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2411255-28-0

Molecular Formula

C7H4FNO2S2

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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